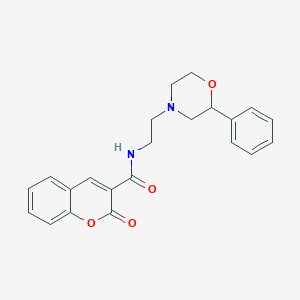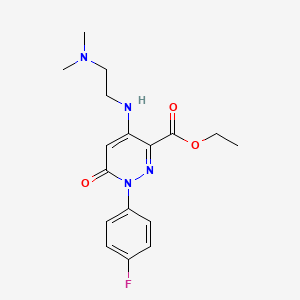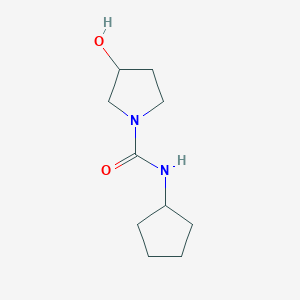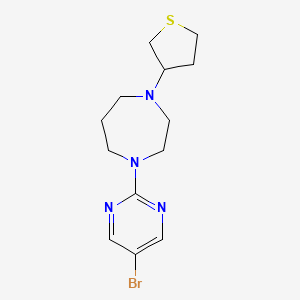
1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, and
作用機序
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and the formation of amyloid beta plaques.
Biochemical and Physiological Effects:
1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been shown to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and the formation of amyloid beta plaques. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be further studied and evaluated.
将来の方向性
There are several future directions for research on 1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane. One direction is to further study its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to study its potential toxicity and evaluate its safety for use in humans. Additionally, further studies are needed to understand its mechanism of action and to develop more efficient synthesis methods for this compound.
合成法
The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane involves a series of chemical reactions. The starting materials for the synthesis are 5-bromopyrimidine-2-carboxylic acid and 3-chlorothiophene-2-carboxaldehyde. The reaction involves the conversion of 5-bromopyrimidine-2-carboxylic acid to its corresponding acid chloride, which then reacts with 3-chlorothiophene-2-carboxaldehyde to form the intermediate product. This intermediate product is then converted to the final product by reacting it with 1,4-diaminobutane.
科学的研究の応用
1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has shown potential applications in medicinal chemistry. It has been studied for its anticancer properties, and in vitro studies have shown that it inhibits the growth of cancer cells. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
特性
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4S/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXZCVODBOUUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)


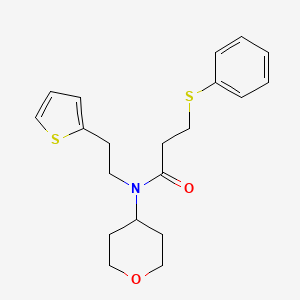
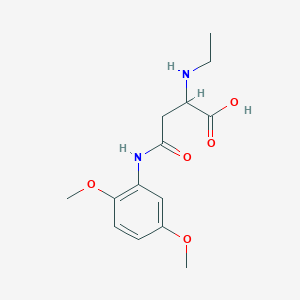
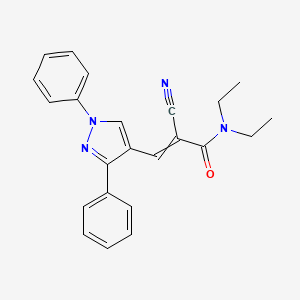
![4-(4-(benzyloxy)phenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2543943.png)
![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2543946.png)
![Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate](/img/structure/B2543948.png)
![(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2543949.png)
